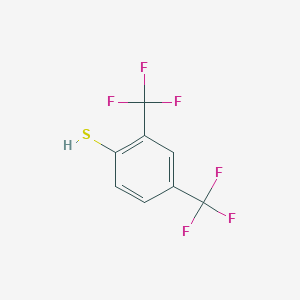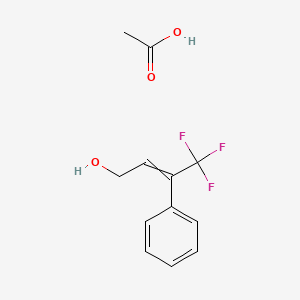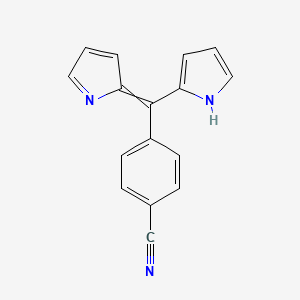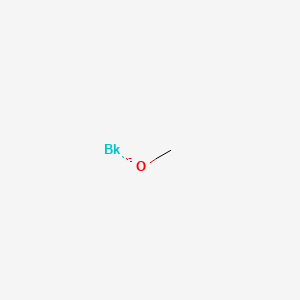![molecular formula C25H21N2OP B12526382 N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea CAS No. 869851-39-8](/img/structure/B12526382.png)
N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea is an organophosphorus compound that features a phosphanyl group attached to a phenyl ring, which is further connected to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea typically involves the reaction of diphenylphosphine with an appropriate isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be performed in an inert atmosphere using solvents like dichloromethane or toluene, and the reaction mixture is often stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphanyl group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Coordination: Transition metal salts like palladium chloride or nickel chloride can be used to form coordination complexes.
Major Products
Oxidation: Formation of phosphine oxides.
Substitution: Introduction of various functional groups on the phenyl rings.
Coordination: Formation of metal-phosphine complexes.
Aplicaciones Científicas De Investigación
N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea has several applications in scientific research:
Medicine: Research into its potential as a pharmacophore for the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea exerts its effects is primarily through its ability to coordinate with metal centers. The phosphanyl group acts as a donor, forming stable complexes with transition metals. These metal complexes can then participate in
Propiedades
Número CAS |
869851-39-8 |
|---|---|
Fórmula molecular |
C25H21N2OP |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
1-(3-diphenylphosphanylphenyl)-3-phenylurea |
InChI |
InChI=1S/C25H21N2OP/c28-25(26-20-11-4-1-5-12-20)27-21-13-10-18-24(19-21)29(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19H,(H2,26,27,28) |
Clave InChI |
AYZMOYNBCSRKBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


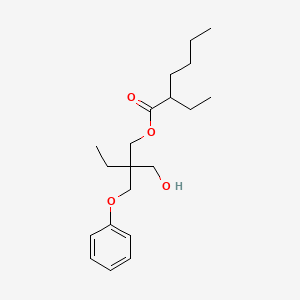
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)
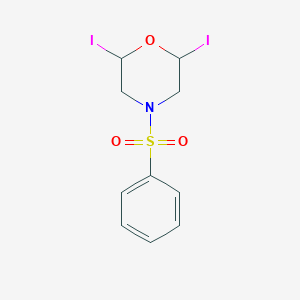

![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)

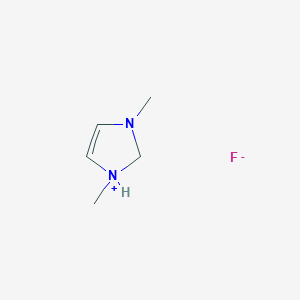
methanone](/img/structure/B12526373.png)
